molecular formula C65H95N19O22S4 B612398 alpha-conotoxin PnIA CAS No. 705300-84-1

alpha-conotoxin PnIA

Cat. No.: B612398
CAS No.: 705300-84-1
M. Wt: 1622.8 g/mol
InChI Key: VUVGEYBNLLGGBG-MVPSLEAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Conotoxin PnIA is a 16-amino acid peptide isolated from the venom of the marine snail Conus pennaceus. It belongs to the α-conotoxin family, which targets nicotinic acetylcholine receptors (nAChRs) in the nervous system. PnIA specifically inhibits neuronal nAChR subtypes, such as α7 and α3β2, through competitive antagonism . Its structure features two disulfide bonds (Cys1–Cys3 and Cys2–Cys4) that stabilize a rigid globular fold, as resolved by X-ray crystallography at 1.1 Å resolution . Key residues, including Arg9 and Asp14, contribute to its electrostatic surface properties and receptor binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-conotoxin PnIA can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mildly basic conditions to facilitate the coupling reactions. The disulfide bridges, which are crucial for the structural integrity of the peptide, are formed through oxidative folding .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then subjected to oxidative folding to ensure the correct disulfide bridge formation. The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-conotoxin PnIA primarily undergoes oxidation reactions to form its disulfide bridges. These reactions are essential for the peptide to attain its biologically active conformation .

Common Reagents and Conditions: The oxidative folding of this compound is typically carried out in an aqueous buffer containing oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions are carefully controlled to ensure the formation of the correct disulfide bridges without over-oxidation .

Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bridge pattern. Incorrectly folded isomers may also form but are typically separated and discarded during the purification process .

Scientific Research Applications

Pharmacological Probes

Alpha-conotoxins serve as valuable tools for studying nAChR subtypes and their physiological roles. Alpha-conotoxin PnIA specifically targets the α7 nAChR subtype, which is implicated in various neurological disorders. Research indicates that modifications to the PnIA structure can enhance its binding affinity and selectivity for different nAChR subtypes. For instance, studies have shown that single amino acid substitutions in PnIA can switch its selectivity among nAChR subtypes, making it a powerful probe for dissecting receptor function and subtype-specific signaling pathways .

Case Study: Structure-Activity Relationship

In a study investigating the structure-activity relationship of this compound, researchers synthesized several analogs with varying affinities for nAChRs. The analog [A10L]PnIA exhibited an IC50 value of 1.4 nM, demonstrating significant potency in inhibiting acetylcholine-induced currents in rat parasympathetic neurons. This highlights how targeted modifications can lead to enhanced pharmacological profiles, providing insights into receptor-ligand interactions .

Therapeutic Potential

The therapeutic applications of this compound are particularly promising in the context of pain management and neurodegenerative diseases. As a selective antagonist of α7 nAChRs, PnIA has been investigated for its potential to modulate pain pathways and alleviate neuropathic pain. For example, research has indicated that α-conotoxins like Vc1.1 (a related conotoxin) can promote recovery from neuronal injuries and have analgesic properties by specifically targeting nAChR subtypes associated with pain signaling .

Table: Therapeutic Applications of this compound

Application AreaMechanism of ActionReferences
Neuropathic PainBlocks α7 nAChR, modulating pain signaling
Neurodegenerative DiseasesPotential role in neuroprotection
Drug DiscoveryProbes for identifying new nAChR ligands

Structural Insights and Drug Design

Understanding the structural determinants of this compound binding has critical implications for drug design. Recent studies utilizing computational modeling and X-ray crystallography have elucidated how specific residues influence binding affinity and selectivity towards nAChRs. For instance, hydrophobic residues at position 10 are crucial for maintaining potency at both α3β2 and α7 subtypes . Such insights are vital for designing novel ligands with enhanced therapeutic profiles.

Case Study: Computational Design

The application of Protein Surface Topography (PST) has facilitated the design of high-affinity analogs of this compound. By analyzing electrostatic maps and binding sites on nAChRs, researchers developed variants like PnIA[R9, L10], which demonstrated significantly improved potency compared to native PnIA . This approach exemplifies how structural biology can inform the development of more effective pharmacological agents.

Comparison with Similar Compounds

Comparison with Similar α-Conotoxins

Structural Comparisons

α-Conotoxin PnIB

  • Sequence : Differs from PnIA at positions 10 (Ala → Leu) and 11 (Asn → Ser) .
  • Structural Similarity : Despite sequence variations, PnIB shares nearly identical backbone geometry and disulfide connectivity with PnIA, confirmed by X-ray crystallography (RMSD < 0.5 Å) .
  • Functional Divergence : PnIB exhibits lower potency for α7 nAChR (IC₅₀ = 33 nM) compared to PnIA (IC₅₀ = 14 nM), highlighting the role of residues 10 and 11 in receptor selectivity .

α-Conotoxin GI

  • Origin : Derived from Conus geographus, GI targets muscle-type nAChRs (α1β1γδ) rather than neuronal subtypes .
  • Structural Differences : GI lacks the conserved Arg9 and has distinct surface charge distribution, explaining its muscle-specific activity .

α-Conotoxin ImI

  • NMR Structure : ImI shares a β-turn and 310-helix motif with PnIA but differs in loop flexibility, enabling selective inhibition of α7 nAChRs .
  • Key Residues : ImI’s Trp10 (equivalent to PnIA’s Ala10) enhances α7 binding, whereas PnIA’s Arg9 stabilizes interactions with α3β2 nAChRs .

Functional and Pharmacological Comparisons

Receptor Subtype Selectivity

Compound Target nAChR Subtype IC₅₀ (nM) Key Residues for Binding
PnIA (wild-type) α7, α3β2 14–375* Arg9, Asp14
[A10L]PnIA α7 1.4 Leu10, Arg9
[N11S]PnIA α3β2 375 Ser11
PnIB α3β4 33 Leu10, Ser11
BuIA β2/β4 nAChRs 1–10 Flexible C-loop
ImI α7 220 Trp10, Arg7

*IC₅₀ varies depending on assay conditions .

Mechanistic Insights

  • PnIA vs. BuIA : BuIA’s flexible structure allows promiscuous binding to multiple nAChR subtypes (e.g., β2* and β4*), while PnIA’s rigidity restricts it to α7 and α3β2 .
  • Role of Residue 10 : Substituting Ala10 with Leu ([A10L]PnIA) increases α7 affinity 10-fold (IC₅₀ = 1.4 nM) by enhancing hydrophobic interactions with the receptor’s C-loop .
  • Electrostatic Optimization : Adding Arg9 in engineered analogs (e.g., PnIA[R9, L10]) improves AChBP binding 220-fold, demonstrating the importance of positive charge .

Engineered Analogs and Design Strategies

Protein Surface Topography (PST)-Guided Design

  • Method : PST maps electrostatic and hydrophobic surfaces to predict residue substitutions for enhanced binding .
  • Success Case : PnIA[R9, L10] achieved an IC₅₀ of 270 nM for AChBP, outperforming earlier analogs (IC₅₀ = 670 nM) .

Key Mutations and Outcomes

Analog Modification Affinity Gain (vs. Wild-Type) Target
PnIA[R9] Arg9 substitution 10-fold α7 nAChR, AChBP
PnIA[A10L, D14K] Leu10, Lys14 100-fold Aplysia AChBP
PnIA[L5R, A10L] Arg5, Leu10 220-fold α3β2 nAChR

Data from .

Biological Activity

Alpha-conotoxin PnIA is a peptide derived from the venom of the marine cone snail Conus pennaceus. It belongs to a class of neuroactive peptides known as conotoxins, which are known for their ability to selectively target nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its interactions with various nAChR subtypes, structural characteristics, and potential therapeutic applications.

This compound functions primarily as an antagonist of nAChRs, particularly the α7 subtype. It binds to these receptors with high affinity, blocking the action of acetylcholine and thereby inhibiting synaptic transmission. The potency and selectivity of PnIA towards different nAChR subtypes have been a focal point of research.

Binding Affinity

Research has demonstrated that this compound exhibits significant binding affinity for the α7 nAChR. A study reported an IC50 value of approximately 15 ± 6 nM for the high-affinity binding site on this receptor, comparable to other potent antagonists like αCtx (11 ± 3 nM) .

Structural Insights

The structure-activity relationship (SAR) of this compound has been extensively studied. Variations in its amino acid sequence can significantly alter its receptor selectivity and potency. For instance, single-residue modifications have shown to switch its selectivity among nAChR subtypes . The structural analysis using techniques such as Protein Surface Topography (PST) has facilitated the design of more potent analogs by elucidating the critical residues responsible for receptor interaction .

Table 1: Binding Affinities of this compound and Its Analogs

CompoundReceptor TypeIC50 (nM)
This compoundα7 nAChR15 ± 6
PnIA[R9, L10]α7 nAChR12 ± 5
PnIA[R5, R9, L10, R14]Muscle-type nAChR>500
αCtxα7 nAChR11 ± 3

Effects on Cell Viability and Proliferation

In vitro studies have demonstrated that this compound can influence cell proliferation. For example, treatment with PnIA resulted in a 25-29% increase in glioma cell numbers after 24-48 hours, indicating a potential role in modulating cellular growth . However, it exhibited minimal effects on cell viability at low concentrations.

Study on Selectivity and Potency

A comprehensive study investigated the effects of various analogs of this compound on different nAChR subtypes. The findings indicated that while some analogs showed enhanced potency against α7 receptors, others displayed reduced activity against muscle-type receptors. This selectivity is crucial for developing therapeutics targeting specific neurological disorders without affecting peripheral systems .

Therapeutic Implications

Given its selective antagonism of nAChRs, this compound has potential therapeutic applications in treating conditions such as nicotine addiction and certain types of cancer . Its ability to modulate neuronal signaling pathways makes it a valuable candidate for drug development.

Q & A

Basic Research Questions

Q. What is the mechanism of action of α-conotoxin PnIA, and how is its selectivity for nicotinic acetylcholine receptor (nAChR) subtypes experimentally determined?

α-Conotoxin PnIA selectively antagonizes α7 and α3β2 nAChR subtypes. Its selectivity is quantified using electrophysiological assays (e.g., two-electrode voltage clamping on Xenopus oocytes expressing specific nAChR subtypes) to measure IC50 values. For example, PnIA shows IC50 = 9.56 nM for α3β2 and 252 nM for α7 receptors, indicating higher potency for α3β2 . Radioligand binding assays and competition experiments with acetylcholine-binding protein (AChBP) homologs further validate subtype specificity .

Q. What experimental models are used to study α-conotoxin PnIA-nAChR interactions, and what are their limitations?

The AChBP from Aplysia californica is a common surrogate for the nAChR extracellular domain in crystallography and docking studies due to its structural homology. However, AChBP lacks transmembrane domains and ion channel functionality, necessitating complementary electrophysiological validation in natural receptors (e.g., rat α7 or α3β2 nAChRs expressed in HEK293 cells) . Discrepancies between AChBP binding affinity and functional receptor inhibition highlight the importance of multi-model validation .

Q. How are structural determinants of α-conotoxin PnIA specificity identified?

Alanine scanning mutagenesis and single-residue substitutions (e.g., A10L or D14K) are used to map critical residues. For instance, substituting Ala10 with Leu (A10L) increases α7 selectivity 10-fold, while D14K enhances AChBP binding. Structural analysis via NMR or X-ray crystallography (e.g., PDB 1A2M) reveals how these mutations alter loop flexibility and hydrogen-bonding networks at the receptor interface .

Advanced Research Questions

Q. How can α-conotoxin PnIA analogs be rationally designed to enhance subtype selectivity or stability?

Computational methods like molecular docking (e.g., using AutoDock Vina) and free-energy perturbation simulations predict binding modes and affinity changes. For example, the A10L/D14K double mutant increases α7 affinity by stabilizing interactions with loop C of the receptor. Experimental validation involves solid-phase peptide synthesis, oxidative folding to form disulfide bonds, and activity assays . Fluorescent analogs (e.g., [A10L]PnIA-F) are developed by conjugating TAMRA dyes to the N-terminus for receptor localization studies .

Q. How do contradictory data on α-conotoxin PnIA’s α7 vs. α3β2 selectivity arise, and how can they be resolved?

Discrepancies stem from differences in experimental systems (e.g., AChBP vs. full-length receptors) or species-specific receptor isoforms. For example, PnIA shows stronger α3β2 inhibition in rat parasympathetic neurons (IC50 = 1.4 nM) compared to α7 in heterologous systems. Cross-validation using chimeric receptors (e.g., α7-AChBP hybrids) and standardized protocols (e.g., NIH guidelines for preclinical studies) reduce variability .

Q. What methodologies are used to assess α-conotoxin PnIA’s therapeutic potential in neurological disorders?

  • Neuropathic pain : In vivo models (e.g., chronic constriction injury in rodents) measure mechanical allodynia before/after intrathecal PnIA administration.
  • Alzheimer’s disease : Cognitive tests (e.g., Morris water maze) evaluate PnIA’s ability to modulate α7-dependent synaptic plasticity. Data analysis employs nonlinear regression (GraphPad Prism) for dose-response curves and ANOVA for group comparisons .

Q. Methodological Considerations

Q. How is α-conotoxin PnIA synthesized and purified for research use?

  • Synthesis : Solid-phase peptide synthesis using Fmoc chemistry, followed by selective disulfide bond formation via air oxidation or iodine treatment.
  • Purification : Reverse-phase HPLC with C18 columns; purity >96% confirmed by mass spectrometry .
  • Quality control : Circular dichroism verifies secondary structure, and patch-clamp assays confirm bioactivity .

Q. What statistical frameworks are recommended for analyzing α-conotoxin PnIA dose-response data?

Use the Hill equation to calculate IC50 and maximal inhibition (Imax). Report 95% confidence intervals and use paired t-tests for within-group comparisons. For multi-subtype studies, apply Bonferroni correction to avoid type I errors .

Properties

IUPAC Name

2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVGEYBNLLGGBG-MVPSLEAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H95N19O22S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705300-84-1
Record name n/a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.